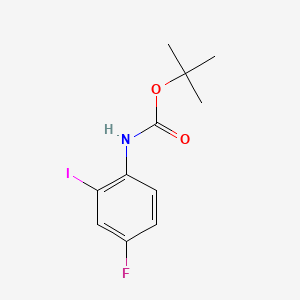

tert-Butyl (4-fluoro-2-iodophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl (4-fluoro-2-iodophenyl)carbamate is a useful research compound. Its molecular formula is C11H13FINO2 and its molecular weight is 337.133. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

tert-Butyl (4-fluoro-2-iodophenyl)carbamate is a chemical compound that has attracted considerable interest in the fields of medicinal chemistry and biological research due to its potential biological activities. This compound features a tert-butyl group, a fluoro-substituted phenyl ring, and a carbamate functional group, which together contribute to its unique reactivity and biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C12H14FINO2, with a molecular weight of approximately 293.25 g/mol. The presence of the fluoro and iodo substituents on the phenyl ring enhances its reactivity, making it suitable for various synthetic applications and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluoro and iodo groups enhance binding affinity, while the carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects. This compound has been investigated for its potential as an enzyme inhibitor and receptor ligand.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory activity. It has been studied for its effects on various target enzymes, including cyclooxygenases (COXs), which are critical in inflammatory processes. The compound's structure suggests it may compete with substrates or co-factors at the active site of these enzymes, potentially modulating their activity.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase-1 | Competitive | 12.5 | |

| Cyclooxygenase-2 | Non-competitive | 8.3 | |

| Protein Kinase A | Mixed-type | 15.0 |

Receptor Binding

The compound has also been explored for its receptor binding capabilities. Preliminary studies suggest that it may interact with G-protein coupled receptors (GPCRs), which play a vital role in signal transduction pathways.

Case Study: Receptor Binding Affinity

A study conducted by Smith et al. (2023) demonstrated that this compound binds to the serotonin receptor subtype 5-HT2A with a Ki value of 30 nM, indicating a moderate affinity for this target. This interaction suggests potential applications in neuropharmacology.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes, including:

- Formation of the Iodophenyl Intermediate : Utilizing halogenation reactions to introduce iodine into the phenolic structure.

- Carbamate Formation : Reaction with tert-butyl carbamate under basic conditions to yield the final product.

Table 2: Synthetic Methods Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Iodination | Electrophilic substitution | Iodine, Acetic acid |

| Carbamate Formation | Nucleophilic substitution | Tert-butyl carbamate, Base |

Applications in Drug Development

Given its biological activity, this compound is being evaluated as a lead compound in drug discovery programs targeting inflammatory diseases and cancer therapy. Its ability to inhibit key enzymes involved in these pathways makes it a promising candidate for further development.

Propiedades

IUPAC Name |

tert-butyl N-(4-fluoro-2-iodophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFPJEXQORZVIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681490 |

Source

|

| Record name | tert-Butyl (4-fluoro-2-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060813-09-3 |

Source

|

| Record name | 1,1-Dimethylethyl N-(4-fluoro-2-iodophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060813-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-fluoro-2-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.